molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1309683
CAS No.: 349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C11H11FO3 It is characterized by the presence of a fluoro-substituted aromatic ring and a butanoic acid moiety

Mechanism of Action

Target of Action

A structurally similar compound, 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid, is known to target hematopoietic prostaglandin d synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.

Mode of Action

It’s plausible that it might interact with its targets in a manner similar to other organic compounds that contain a boronic acid group . These compounds often act as inhibitors, binding to their target enzymes and preventing them from catalyzing their usual reactions.

Biochemical Pathways

Given its potential target, it might influence the prostaglandin biosynthesis pathway . Prostaglandins are involved in a variety of physiological processes, including inflammation, blood flow, and the formation of blood clots.

Result of Action

Given its potential target, it might influence the production of prostaglandins, which could have various downstream effects depending on the specific type of prostaglandin affected .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-(4-fluoro-3-methylphenyl)-3-butenoic acid.

    Hydrogenation: The double bond in the butenoic acid is hydrogenated using a catalyst like palladium on carbon to yield 4-(4-fluoro-3-methylphenyl)-butanoic acid.

    Oxidation: Finally, the butanoic acid is oxidized using an oxidizing agent such as potassium permanganate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methylphenyl isocyanate
  • 4-Fluoro-3-methoxyphenylboronic acid

Uniqueness

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid is unique due to its combination of a fluoro-substituted aromatic ring and an oxobutanoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-6-8(2-3-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWYSVCUOZOEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424529
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-22-4
Record name 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

200 gm of succinic anhydride and 800 gm of aluminum chloride were added to 250 ml of 2-fluorotoluene, and the mixture was heated at 80° C. for 1 hour. Upon the addition of 5 l of 1% cold hydrochloric acid aqueous solution, the reaction mixture was extracted with ethyl acetate, washed with 1N hydrochloric acid and water, and dried over anhydrous sodium sulfate. The solvent was evaporated to obtain 345 gm of the title compound.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a mixed solution of 2.0 g of succinic anhydride and 50 ml of 1,2-dichloroethane, 6.7 g of aluminum chloride were added, followed by stirring at room temperature for 40 minutes. To the resulting mixture, 20 ml of 2 -fluorotoluene were added dropwise at room temperature and they were stirred for 20 minutes, followed by further stirring for 20 minutes at an external temperature of 50° C. The reaction mixture was cooled and then poured into ice water to which 5% hydrochloric acid had been added. The resulting mixture was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then evaporated. The residue so obtained was recrystallized from chloroform, whereby 3.2 g of the title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-(1,3-dioxolan-2-yl)-1-(4-fluoro-3-methylphenyl)propan-1-ol (1.6 g, 6.7 mmol) in 15 ml acetone was added Jones reagent (1.5 mL) dropwise at room temperature. The mixture was stirred for 30 min. and then 50 mL of water was added before extracting with DCM (3×40 mL). The combined DCM layers were washed with water (2×20 mL) and dried over Na2SO4. The solvent was evaporated under reduce pressure and the crude product used for the next step without further purification.
Name
3-(1,3-dioxolan-2-yl)-1-(4-fluoro-3-methylphenyl)propan-1-ol
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To an oven dried three neck flask was added Mg turnings (355 mg, 14.6 mg-at.) catalytic amount of iodine, and 20 mL THF. To the resulting mixture was added dropwise 4-bromo-1-fluoro-2-methyl-benzene (1.0 g, 0.005 mol) with heating to ˜62° C. After completing the addition of the aryl bromide, the mixture was stirred for an additional 30 min at 62° C. The THF solution of the prepared aryl magnesium bromide was cooled to −70° C. and succinic anhydride (1.0 g, 0.01 mmol) added as a solution in 10 mL THF. The mixture was vigorously stirred with warming to rt over 3 h and then hydrolyzed by the addition of 30 mL of 1M HCl. The resulting mixture was extracted with ethyl acetate (2×20 mL). The combined organic layers were extracted with 5% aqueous K2CO3 (3×10 mL) and the combined aqueous layers acidified with 1M HCl to pH3. A milky colloidal suspension was extracted with ethyl acetate (3×30 mL) and the combined organic layers washed with brine (2×20 mL). The solvent was evaporated under reduced pressure and the crude product used directly in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aryl bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aryl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
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